molecular formula C23H22N4O5S B2602140 2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide CAS No. 894040-17-6

2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide

Cat. No. B2602140
CAS RN: 894040-17-6
M. Wt: 466.51
InChI Key: CHIVMDYXEAVEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzo[d][1,3]dioxol-5-ylmethyl group, which is a benzene ring fused to a 1,3-dioxole ring .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-ylmethyl group is a benzene ring fused to a 1,3-dioxole ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms .

Scientific Research Applications

Advanced Glycation End-Products (AGEs) Research

Methylglyoxal (MG) is a highly reactive alpha-oxoaldehyde that forms advanced glycation end-products (AGEs) in biological systems. AGEs, such as N(delta)-(5-methyl-4-imidazolon-2-yl)-L-ornithine (MG-H1) and others, are associated with complications in diabetes and some neurodegenerative diseases. MG is found in foodstuffs and is also formed endogenously in organisms. The study of compounds related to the query could contribute to understanding the biochemical pathways of AGE formation and their implications for health (Nemet, Varga-Defterdarović, & Turk, 2006).

Antimicrobial and Anti-Inflammatory Agents

Compounds derived from similar chemical structures have shown promising results as antimicrobial and anti-inflammatory agents. The synthesis and evaluation of novel derivatives have been an area of active research. These compounds have been screened for their biological activities, including their potential as cyclooxygenase inhibitors and their effectiveness in providing analgesic and anti-inflammatory effects. Such studies contribute to the development of new therapeutic agents with specific mechanisms of action against microbial infections and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activity

Research into the synthesis of novel compounds with structural similarities has also explored their potential anticancer activities. The development and evaluation of these compounds involve assessing their cytotoxic effects on various cancer cell lines. This line of research is vital for identifying new chemotherapeutic agents that can offer more effective and targeted cancer treatment options. The study of how these compounds interact with cancer cells can provide insights into their mechanisms of action and pave the way for the development of novel anticancer drugs (Bu, Deady, Finlay, Baguley, & Denny, 2001).

Future Directions

The future directions for this compound could include further exploration of its potential pharmaceutical applications, given the reported antibacterial activity of similar compounds . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1-methyl-N-(4-methylphenyl)-6-oxopyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-14-3-6-16(7-4-14)26-21(29)17-11-25-23(27(2)22(17)30)33-12-20(28)24-10-15-5-8-18-19(9-15)32-13-31-18/h3-9,11H,10,12-13H2,1-2H3,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIVMDYXEAVEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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